molecular formula C9H8N2O6 B1583239 Methyl 2-(2,4-dinitrophenyl)acetate CAS No. 58605-12-2

Methyl 2-(2,4-dinitrophenyl)acetate

Cat. No. B1583239
CAS RN: 58605-12-2
M. Wt: 240.17 g/mol
InChI Key: HTANURMJHZJJSO-UHFFFAOYSA-N
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Description

“Methyl 2-(2,4-dinitrophenyl)acetate” is a chemical compound with the molecular formula C9H8N2O6 . It is also known by other names such as “(2,4-dinitrophenyl)-acetic acid methyl ester”, “methyl 2,4-dinitrobenzeneacetate”, and "2.4-Dinitro-phenylessigsaeure-methylester" .


Synthesis Analysis

The synthesis of “Methyl 2-(2,4-dinitrophenyl)acetate” involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The structures of the synthesized compounds were confirmed by spectroscopic data as well as single-crystal X-ray analyses .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,4-dinitrophenyl)acetate” is represented by the linear formula C9H8N2O6 . The molecule has a molecular weight of 240.17000 .


Chemical Reactions Analysis

“Methyl 2-(2,4-dinitrophenyl)acetate” undergoes nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .


Physical And Chemical Properties Analysis

“Methyl 2-(2,4-dinitrophenyl)acetate” is an off-white solid . It has a molecular weight of 240.17000 and a LogP value of 2.26490 .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, which is structurally similar to Methyl 2-(2,4-dinitrophenyl)acetate, has been synthesized and screened for anticancer activity .
  • Methods of Application : The compound was synthesized via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .
  • Results : The anticancer activity of the newly synthesized compounds was evaluated against a panel of 60 cell lines derived from 9 different types of cancers. The results revealed that the cyclohexyl derivative has a significant broad anticancer activity, especially against different leukemia and colon cancer cell lines .

Herbicidal Activity

  • Scientific Field : Agricultural Chemistry
  • Application Summary : The bioactive molecule 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, which is structurally similar to Methyl 2-(2,4-dinitrophenyl)acetate, has been synthesized and found to have excellent applications in the field of plant protection as a herbicide .
  • Methods of Application : The structure of the newly synthesized molecule was confirmed using elemental analysis, mass spectrometric, NMR, UV-visible, and FTIR spectroscopic techniques .
  • Results : The molecule has shown excellent activities against fungal strain A. fumigates and bacterial strain S. typhimurium. More significantly, as compared to the herbicide glyphosate, this molecule has exhibited excellent herbicidal activities, in pre- and post-experiments on three weeds .

Stereoselective Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, which is structurally similar to Methyl 2-(2,4-dinitrophenyl)acetate, has been synthesized .
  • Methods of Application : The compound was synthesized via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .
  • Results : The anticancer activity of the newly synthesized compounds was evaluated against a panel of 60 cell lines derived from 9 different types of cancers .

Colorimetric Approaches in Drug Analysis

  • Scientific Field : Pharmaceutical Analysis
  • Application Summary : Colorimetric methods using colorimetric reagents are highly sensitive, specific and an easy way of determining various analytes in a variety of matrices within a short time .
  • Methods of Application : The colorimetric procedures discussed are statistically validated and reported in various quality control laboratories .
  • Results : The intensity of color is directly proportional to the concentration of the compound being measured .

Stereoselective Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, which is structurally similar to Methyl 2-(2,4-dinitrophenyl)acetate, has been synthesized .
  • Methods of Application : The compound was synthesized via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .
  • Results : The anticancer activity of the newly synthesized compounds was evaluated against a panel of 60 cell lines derived from 9 different types of cancers .

Colorimetric Approaches in Drug Analysis

  • Scientific Field : Pharmaceutical Analysis
  • Application Summary : Colorimetric methods using colorimetric reagents are highly sensitive, specific and an easy way of determining various analytes in a variety of matrices within a short time .
  • Methods of Application : The colorimetric procedures discussed are statistically validated and reported in various quality control laboratories .
  • Results : The intensity of color is directly proportional to the concentration of the compound being measured .

Safety And Hazards

“Methyl 2-(2,4-dinitrophenyl)acetate” is a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment. After handling, skin should be washed thoroughly. Eating, drinking, or smoking is not advised when using this product .

Future Directions

The future directions of “Methyl 2-(2,4-dinitrophenyl)acetate” could involve further exploration of its synthesis and potential applications. For instance, the compound has been synthesized for screening of their anticancer activity . It has also been listed as a product for sale, indicating potential commercial applications .

properties

IUPAC Name

methyl 2-(2,4-dinitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTANURMJHZJJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301523
Record name methyl 2-(2,4-dinitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,4-dinitrophenyl)acetate

CAS RN

58605-12-2
Record name Methyl 2,4-dinitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58605-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 143979
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 58605-12-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(2,4-dinitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2,4-dinitro-phenyl)-acetic acid (5 g) in MeOH (100 mL) was added concentrated H2SO4 (1 mL) and the resulting solution was heated at reflux for overnight. After removing solvent in vacuum, the residue was partitioned between EtOAc and aqueous NaHCO3 (sat.). The organic solution was concentrated in vacuum to give the desired compound which was used without further purification.
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Synthesis routes and methods II

Procedure details

2,4-diaminophenylacetic acid methyl ester is obtained by reacting 2,4-dinitrophenylacetic acid with trimethylsilyldiazomethane to obtain 2,4-dinitrophenylacetic acid methyl ester, followed by reducing 2,4-dinitrophenylacetic acid methyl ester using a strong reducing agent.
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Synthesis routes and methods III

Procedure details

A 250 ml three-necked conical flask equipped with a nitrogen inlet and a stirrer was purged with nitrogen, and was added with 2,4-dinitrophenylacetic acid (2.26 g, 0.01 mole), methanol (20 ml) and toluene (83 ml). Stirring was conducted at room temperature until 2,4-dinitrophenylacetic acid was dissolved. Trimethylsilyldiazomethane (8.3 ml) was then added, and reaction was conducted for 3 hours at room temperature. Solvent was removed by distilling under a reduced pressure and by drying at 70° C. to obtain 2,4-dinitrophenylacetic acid methyl ester (2.28 g, yield: 95%).
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2.26 g
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20 mL
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83 mL
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8.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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